molecular formula C25H18N4O3 B5367393 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide

Cat. No.: B5367393
M. Wt: 422.4 g/mol
InChI Key: SZLSTYZJKLVECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide is a complex organic compound characterized by its unique structure, which includes an isoindole and quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of phthalic anhydride with glycine to form phthalimide, which is then reacted with appropriate reagents to introduce the quinoxaline moiety . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially at the quinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A derivative of thalidomide with immunomodulatory properties.

    Phthalimide derivatives: Compounds with similar isoindole structures used in various chemical reactions.

Uniqueness

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]propanamide is unique due to its combination of isoindole and quinoxaline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(3-quinoxalin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3/c30-23(12-13-29-24(31)18-8-1-2-9-19(18)25(29)32)27-17-7-5-6-16(14-17)22-15-26-20-10-3-4-11-21(20)28-22/h1-11,14-15H,12-13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLSTYZJKLVECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.